molecular formula C9H13N3O2S B1415677 ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate CAS No. 1105190-33-7

ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

Cat. No. B1415677
M. Wt: 227.29 g/mol
InChI Key: WKBCOINVIMRHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a chemical compound that belongs to the class of thienopyrazole derivatives. It has a molecular formula of C9H13N3O2S, an average mass of 227.283 Da, and a monoisotopic mass of 227.072845 Da .


Molecular Structure Analysis

The molecular structure of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is characterized by the presence of a thienopyrazole ring, which is a fused five-membered thiophene and pyrazole ring system. The molecule also contains an ethyl acetate moiety .


Chemical Reactions Analysis

The specific chemical reactions involving ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate, such as its melting point, boiling point, solubility, and stability, are not detailed in the available sources .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate and related compounds have been utilized in the synthesis of various heterocyclic compounds. For instance, they have been used to create polyfunctional 4-(3-cyanopyridin-2-ylthio)acetoacetates, which are essential in the synthesis of diverse heterocyclic structures like 4-hydroxy-1H-thieno[2,3-b:4,5-b]dipyridin-2-ones (Rodinovskaya et al., 2006). Additionally, similar compounds have been employed in creating bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives with antimicrobial properties (Aly, 2016).

Antimicrobial and Antitumor Activities

Compounds derived from ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate have shown potential in medicinal chemistry, particularly in antimicrobial and antitumor activities. For example, derivatives of this compound have been used to synthesize new structures with significant antimicrobial properties (Asif et al., 2021). Furthermore, some derivatives have demonstrated distinct inhibition of cancer cell proliferation, indicating their potential in antitumor research (Liu et al., 2018).

Novel Synthetic Methods

Researchers have developed novel synthetic methods using ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate derivatives. These methods lead to the efficient synthesis of complex heterocyclic compounds, contributing significantly to organic and medicinal chemistry. Examples include the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the versatility of these compounds in creating diverse molecular structures (Al-Matar et al., 2010).

Chemoselective Synthesis

The use of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate derivatives in chemoselective synthesis processes has been explored. These processes allow for the creation of specific molecular configurations, useful in the development of targeted therapeutic agents and specialized organic compounds (Pretto et al., 2019).

Development of Heterocyclic Systems

These compounds have played a crucial role in the development of new heterocyclic systems, expanding the range of available therapeutic agents and organic compounds with unique properties (Bakhite, 2001).

Safety And Hazards

The safety and hazards associated with the handling and use of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate are not detailed in the available sources .

properties

IUPAC Name

ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCOINVIMRHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

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